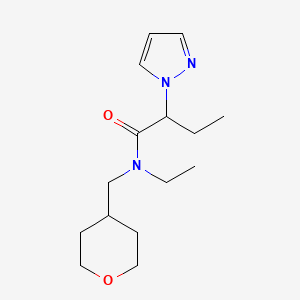

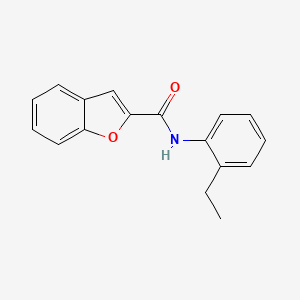

![molecular formula C16H11N5O2S B5566511 3-苄基-8-硝基[1,2,4]三唑并[3,4-b][1,3,4]苯并噻二氮杂卓](/img/structure/B5566511.png)

3-苄基-8-硝基[1,2,4]三唑并[3,4-b][1,3,4]苯并噻二氮杂卓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazolo[1,3,4]thiadiazepines and related derivatives represent a significant class of heterocyclic compounds, known for their diverse pharmacological activities and potential in medicinal chemistry. Their synthesis and study contribute to the broader understanding of nitrogen- and sulfur-containing heterocycles.

Synthesis Analysis

The synthesis of triazolo[1,3,4]thiadiazepine derivatives typically involves multi-step reactions, starting from readily accessible precursors like 2-mercapto-1-amino triazoles and substituted chalcones. The processes often employ microwave-assisted solid support synthesis for efficiency, reducing reaction times significantly from hours to seconds and improving yields compared to conventional heating methods (Kidwai et al., 2001).

Molecular Structure Analysis

Structural characterization and crystallographic analysis of triazolo[1,3,4]thiadiazepines reveal complex interactions and conformations within these molecules. For example, studies have shown that certain derivatives adopt a boat conformation, with substituents on the triazole rings exhibiting different conformations based on intermolecular interactions influenced by the polarity of para substituents (Thomas et al., 1994).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, including ring-opening reactions and lithiation processes, demonstrating their reactive versatility. For instance, ring-opening in di[1,2,3]triazolo[1,3,6]thiadiazepine with butyllithium occurs through thiophilic addition, showcasing the susceptibility of the C–S bond to nucleophilic attack (Volkova et al., 2002).

科学研究应用

合成和抗菌活性

化合物3-苄基-8-硝基[1,2,4]三唑并[3,4-b][1,3,4]苯并噻二氮杂卓属于一类更广泛的合成分子,这些分子因其潜在的抗菌和抗真菌活性而被探索。一项研究重点介绍了新型6-(1H-苯并[d]咪唑-2-基)-8-(5-硝基-2-糠基)-3-(4-吡啶基)-7,8-二氢[1,2,4]三唑并[3,4-b][1,3,4]噻二氮杂卓的合成。这些化合物对革兰氏阳性和革兰氏阴性菌株以及真菌生物表现出显着的活性,尽管它们的效率仅在较高浓度(250、500 μg/ml)下观察到 (Reddy & Reddy, 2011)。

在合成三环衍生物中的作用

对类似化合物的另一项研究涉及它们作为三环衍生物合成中的中间体的用途。例如,1,4-苯二氮杂卓 N-亚硝基酰胺可作为支架,用于创建各种三环衍生物,包括三唑并咪唑苯二氮杂卓。该方法为合成阿普唑仑和三唑仑等众所周知的化合物提供了一条替代途径,突出了这些含氮杂环在药物化学中的多功能性 (Fustero, González, & del Pozo, 2006)。

未来方向

属性

IUPAC Name |

3-benzyl-8-nitro-[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2S/c22-21(23)13-6-7-14-12(9-13)10-17-20-15(18-19-16(20)24-14)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFKGHPLZFQXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C3N2N=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

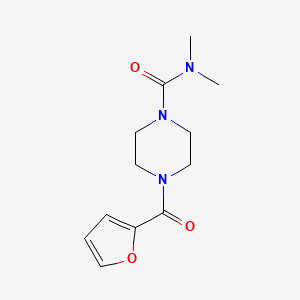

![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)

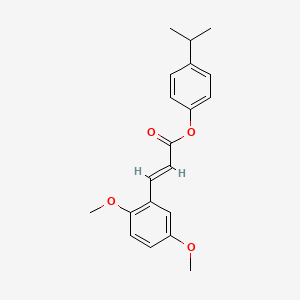

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)

![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566485.png)

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)

![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5566515.png)

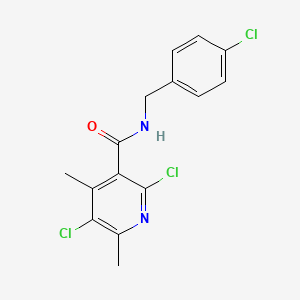

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)